molecular formula C12H7F3N2O2 B1394304 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde CAS No. 1216892-82-8

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde

Cat. No. B1394304
CAS RN: 1216892-82-8
M. Wt: 268.19 g/mol
InChI Key: PJBVMOPJGAFBLU-UHFFFAOYSA-N
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Description

“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” is a chemical compound with the molecular formula C12H7F3N2O2 . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules .


Synthesis Analysis

The synthesis of such compounds generally involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Molecular Structure Analysis

The molecular weight of “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” is 268.19 . The InChI code for this compound is 1S/C12H7F3N2O2/c14-12(15,16)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-8H .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various heterocyclic compounds, notably in the Biginelli condensation reactions to produce diastereoselective pyrimidine derivatives, which can further lead to fused heterocycles (Saloutin et al., 2000). Similarly, its application in the synthesis of pyrimidine-2,4-dione derivatives demonstrates its versatility in generating structurally complex molecules with potential biological activities (Azas et al., 2003).

Antibacterial and Anti-inflammatory Activities

  • Pyrimidine and thiophene derivatives synthesized using the compound have shown promising antibacterial and anti-inflammatory activities, suggesting their potential in medicinal chemistry and drug discovery (Lahsasni et al., 2018).

Chemical Characterization and Potential Biological Applications

  • The compound's derivatives have been characterized through various spectroscopic techniques, revealing its potential in forming structurally complex molecules with potential biological applications. These compounds have shown varied biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).

Catalysis and Material Science

  • In the realm of catalysis, derivatives of this compound have been utilized to synthesize trifluoromethylated analogues of dihydroorotic acid, indicating its use in catalytic transformations and material science (Sukach et al., 2015).

Antimicrobial and Insecticidal Activities

  • Pyrimidine-linked heterocyclic compounds synthesized using this compound have been evaluated for their insecticidal and antibacterial potential, indicating its significance in developing novel antimicrobial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

3-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBVMOPJGAFBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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